2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile
Description
Properties
IUPAC Name |
2-pyrrolidin-1-yl-1,3-dihydroindene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-11-14(16-7-3-4-8-16)9-12-5-1-2-6-13(12)10-14/h1-2,5-6H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBSQGQWNMTQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CC3=CC=CC=C3C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656367 | |
| Record name | 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1157501-73-9 | |
| Record name | 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Based on Indanol Derivative and Amination (Patent WO2010142994A1)
A detailed method involves starting from 1S,2R-1-amino-2-indanol and coupling it with Boc-L-Proline activated by ethyl chloroformate in the presence of 4-methylmorpholine at low temperature (0–5 °C). The reaction proceeds overnight at room temperature, followed by acid washes and organic extractions to isolate intermediate amides. Subsequent transformations lead to the dihydroindene structure with pyrrolidinyl substitution. Key procedural details include:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Activation of Boc-L-Proline | Ethyl chloroformate, 4-methylmorpholine, EtOAc, 0 °C to 5 °C | Controlled addition over 1 hour |
| Coupling with 1-amino-2-indanol | Room temperature, overnight | Formation of amide intermediate |
| Work-up | Wash with 1M HCl (twice), extraction with EtOAc | Removal of impurities |
| Purification | Washing with NaHCO3 and NaCl, drying over sodium sulfate | Isolation of white solid |
This method highlights the importance of temperature control and sequential washing steps to ensure purity and yield of intermediates leading to the target compound.
Method Involving Diazo Transfer and Pyrrolidinyl Substitution (Research Article Supplement)
An alternative approach synthesizes the compound starting from methyl 2-(6-fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate, which undergoes diazo transfer reactions using sulfonyl azides under mild conditions. The pyrrolidin-1-yl group is introduced via substitution on an appropriate ketoester precursor, followed by diazo compound formation and further functional group manipulations.
Key reaction parameters include:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolidinyl substitution | Ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate precursor, Method A | 84 | Reaction time ~30 hours |
| Diazo transfer | Sulfonyl azide, acetonitrile, ambient temp | 81–91 | Mild conditions, high purity |
NMR and mass spectrometry confirm the structure and purity of intermediates and final products, demonstrating the method's robustness for synthesizing pyrrolidinyl-substituted dihydroindene derivatives.
Comparative Summary of Preparation Methods
| Feature | Method 1 (Patent WO2010142994A1) | Method 2 (Diazo Transfer Approach) |
|---|---|---|
| Starting Material | Boc-L-Proline, 1-amino-2-indanol | Methyl 2-(6-fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate |
| Key Reaction Type | Amide coupling, cyclization | Pyrrolidinyl substitution, diazo transfer |
| Reaction Conditions | Low temperature (0–5 °C), room temperature overnight | Ambient temperature, mild conditions |
| Purification Techniques | Acid/base washes, organic extraction | Extraction, recrystallization |
| Yields | Not explicitly stated | 81–91% for diazo intermediates |
| Analytical Methods | NMR, TLC, drying over sodium sulfate | NMR, mass spectrometry |
Analytical and Process Control Considerations
- Temperature Control: Precise temperature regulation (0–5 °C) during reagent addition is crucial to avoid side reactions.
- pH Control: Acid-base washes (HCl, NaHCO3) are essential for removing impurities and isolating pure intermediates.
- Purity Monitoring: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for tracking reaction progress and confirming product identity.
- Drying and Crystallization: Use of drying agents like sodium sulfate and recrystallization from solvents such as ethyl acetate or methanol enhance purity.
Research Findings and Optimization Notes
- The choice of solvent (e.g., ethyl acetate, dichloromethane) and base (4-methylmorpholine) significantly impacts reaction rate and yield.
- Slow addition of reagents (e.g., ethyl chloroformate) under cooling reduces by-product formation.
- Multi-step synthesis requires careful intermediate purification to prevent carryover of impurities.
- Diazo transfer methods offer high yields and mild conditions but may require longer reaction times (up to 30 hours).
- Structural confirmation by NMR and mass spectrometry ensures the correct installation of the pyrrolidinyl and nitrile groups.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-Cancer Properties
Research has indicated that derivatives of 2,3-dihydro-1H-indene compounds may possess anti-cancer properties. A study highlighted the synthesis of various 2,3-dihydro-1H-indene compounds and their potential as therapeutic agents against different cancer types. These compounds were found to inhibit tumor growth in vitro and in vivo models .
Enzyme Inhibition
Another significant application is in the inhibition of specific enzymes related to metabolic disorders. For instance, molecular docking studies have identified that certain derivatives of this compound can inhibit pancreatic lipase, a target for obesity treatment . The binding affinities of these inhibitors were evaluated using computational methods, showing promising results for future drug development.
Optoelectronic Properties
The compound has been explored for its optoelectronic properties. Research on unsymmetrically substituted indene derivatives indicates that they exhibit remarkable stability and fluorescence characteristics, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Synthesis of Novel Compounds
The synthesis of various derivatives of 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile has been documented. For example, the one-pot microwave-assisted synthesis of dihydrospiro[indene-pyrrole] derivatives has shown significant biological activity against mycobacterial infections and acetylcholinesterase inhibition .
Case Study 1: Anti-Cancer Activity
A series of experiments conducted on the anti-cancer properties of indene derivatives demonstrated that specific modifications to the structure significantly enhanced their efficacy against tumor cells. These findings were supported by both in vitro assays and animal models.
Case Study 2: Enzyme Inhibition
In a study focused on the inhibition of pancreatic lipase, several derivatives derived from this compound were tested for their binding affinity using molecular dynamics simulations. The results indicated that these compounds could effectively reduce lipid absorption in metabolic studies.
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anti-cancer | 5.0 | |
| Compound B | Pancreatic lipase inhibitor | 0.78 | |
| Compound C | Antimycobacterial | 1.30 |
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Microwave-assisted synthesis | One-pot synthesis using azomethine ylides | High |
| Palladium-catalyzed coupling | Suzuki cross-coupling for indene derivatives | Moderate |
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the indene structure can contribute to the overall stability and bioavailability of the molecule .
Comparison with Similar Compounds
Pharmacological Relevance
- Cathinone Derivative (): Shares the pyrrolidine and dihydroindene motifs with the target compound but includes a phenyl-ethanone group.
- Spiro Compound (): A structurally complex analog (C₂₆H₂₀N₄O₂S) featuring a spiro[indoline-pyrrolidine] core. X-ray studies (SHELXL refinement) revealed monoclinic crystal packing (space group P2₁/c) and torsional parameters critical for drug design .
Crystallographic Techniques
- SHELX Software () : Widely used for small-molecule refinement (e.g., SHELXL). The target compound’s analogs, such as the spiro derivative, relied on SHELX for high-resolution structure determination, underscoring its utility in resolving complex stereochemistry .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (212.29 g/mol) is lighter than the cathinone derivative (297.42 g/mol), likely enhancing its membrane permeability. Nitrile-containing analogs exhibit lower solubility in aqueous media compared to ketone or aldehyde derivatives .
- Reactivity : The nitrile group in this compound allows for click chemistry or hydrolysis to carboxylic acids, unlike the inert pyrrolidine analog (CAS 43152-60-9) .
Biological Activity
2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological mechanisms, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often includes:
- Formation of the indene core : Utilizing cyclization reactions involving substituted phenyl groups.
- Introduction of the pyrrolidine moiety : Achieved through nucleophilic substitution or coupling reactions.
- Carbonitrile functionalization : Typically performed via nucleophilic addition to appropriate carbonyl precursors.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including:
- Enzyme inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor modulation : The compound may act as a modulator for specific G protein-coupled receptors (GPCRs), influencing signal transduction pathways.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological properties:
- Anti-inflammatory effects : Similar compounds have demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial activity : Preliminary studies indicate that derivatives may possess antimicrobial properties, although detailed studies are needed for confirmation.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
- Anti-inflammatory Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved respirators to avoid inhalation of dust or vapors .
- Ventilation : Ensure fume hoods or local exhaust systems maintain airborne concentrations below OSHA Permissible Exposure Limits (PELs).
- Storage : Store in tightly sealed containers in dry, well-ventilated areas to prevent degradation or leakage .
- First Aid : In case of skin contact, wash immediately with water and soap; for eye exposure, rinse for 15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Nucleophilic Substitution : React 2-bromoindene derivatives with pyrrolidine in the presence of a base (e.g., K₂CO₃) under reflux conditions.
- Cyano Group Introduction : Use KCN or TMSCN as cyanating agents in polar aprotic solvents (e.g., DMF) at elevated temperatures .
- Yield Optimization : Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks for pyrrolidine protons (δ 2.5–3.5 ppm) and indene aromatic signals (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Confirm the presence of nitrile groups (C≡N stretch ~2200 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ matching the theoretical mass.
Advanced Research Questions
Q. How can synthetic pathways for this compound be optimized to improve yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce side reactions .
- Solvent Effects : Compare yields in DMF, THF, and acetonitrile to identify optimal polarity.
- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times.
- Example Optimization Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 80 | 72 |
| CuI | THF | 60 | 65 |
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times).
- Impurity Analysis : Use HPLC-MS to identify byproducts interfering with bioassays .
- Statistical Validation : Apply ANOVA or t-tests to assess significance of activity variations .
Q. How can advanced structural characterization techniques elucidate the conformation of this compound?
- Methodological Answer :
- X-Ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and analyze bond angles/planarity .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian 16) to validate stereoelectronic effects .
Q. What methodologies are effective for studying the stability of this compound under varying conditions?
- Methodological Answer :
- Accelerated Degradation Studies :
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor via HPLC.
- Photostability : Expose to UV light (λ = 254 nm) and quantify degradation products .
- Hydrolytic Stability : Test in buffered solutions (pH 3–10) to assess nitrile group susceptibility.
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
